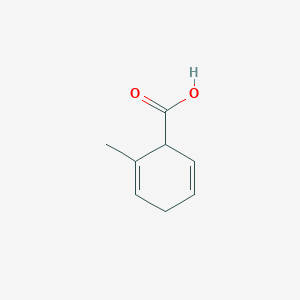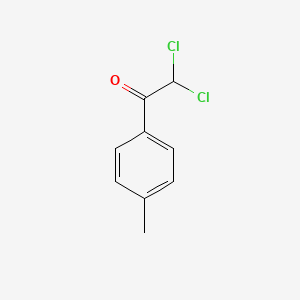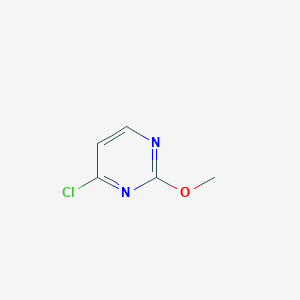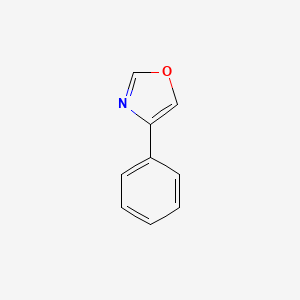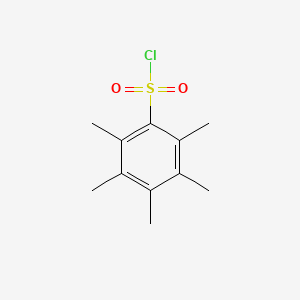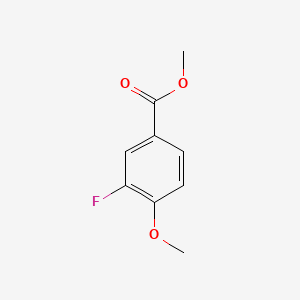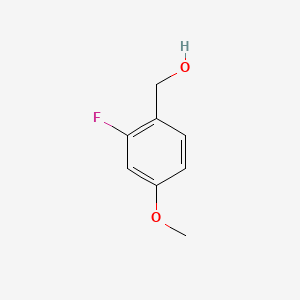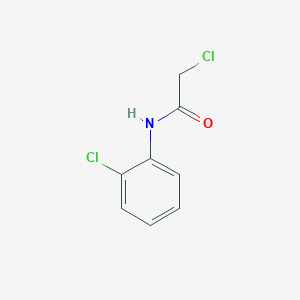
2-クロロ-N-(2-クロロフェニル)アセトアミド
概要
説明
2-Chloro-N-(2-chlorophenyl)acetamide is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . The compound is white to yellow in solid form .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-(2-chlorophenyl)acetamide is 1S/C8H7Cl2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) . The compound’s structure shows the presence of N-H…O hydrogen bonds between the molecules .Physical And Chemical Properties Analysis
2-Chloro-N-(2-chlorophenyl)acetamide is a white to yellow solid . The compound’s InChI key is OPZKPLRTPWUXRN-UHFFFAOYSA-N .科学的研究の応用
医薬品研究
2-クロロ-N-(2-クロロフェニル)アセトアミドは、医薬品合成における前駆体としての可能性を探求されています。 その構造的特性により、新しい治療薬につながる可能性のある様々な誘導体の生成が可能になります . この化合物は他の化学物質との反応性が高いため、抗炎症特性を持つ可能性のある新規医薬品を合成するための貴重な出発点となります .
農業化学
農業においては、2-クロロ-N-(2-クロロフェニル)アセトアミドのような化合物が除草特性について研究されています。 クロロアセトアミドは、関連する化合物であり、除草剤として使用されてきました 。これは、誘導体も雑草防除に効果的であり、より高い作物収量とより効率的な農業慣行に貢献する可能性があることを示唆しています。
材料科学
この化合物は、特定の所望の特性を持つ新しい材料の開発において、材料科学において重要です。 その分子構造は、耐久性の向上や導電率の向上など、特定の特性を持つ材料を作成するために改変することができます .
環境影響調査
2-クロロ-N-(2-クロロフェニル)アセトアミドの環境影響に関する研究には、その生分解性と潜在的な毒性を調査することが含まれます。 その環境における運命を理解することは、様々な産業におけるその使用に伴うリスクを評価するために不可欠です .
分析化学
分析化学では、2-クロロ-N-(2-クロロフェニル)アセトアミドは、クロマトグラフィー分析における標準または参照化合物として使用できます。 これは、サンプル内の物質の同定と定量に役立ち、品質管理と研究において重要な役割を果たします .
生化学研究
この化合物は、酵素基質相互作用と代謝経路を研究する生化学においても興味深いものです。 生物分子との相互作用は、生体内の関連化合物の作用機序についての洞察を提供することができます .
特性
IUPAC Name |
2-chloro-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKPLRTPWUXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278603 | |
| Record name | 2-Chloro-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3289-76-7 | |
| Record name | 3289-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2-chlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the N—H bond in 2-Chloro-N-(2-chlorophenyl)acetamide?
A1: The N—H bond in 2-Chloro-N-(2-chlorophenyl)acetamide adopts a syn conformation relative to the chlorine atom located at the ortho position of the aromatic ring [, , ]. This conformation is consistent with observations in similar molecules like 2-chloro-N-(2-nitrophenyl)acetamide and N-(2-chlorophenyl)-2,2,2-trimethylacetamide.
Q2: How do the molecules of 2-Chloro-N-(2-chlorophenyl)acetamide interact with each other in the solid state?
A2: 2-Chloro-N-(2-chlorophenyl)acetamide molecules arrange themselves into chains through intermolecular hydrogen bonds. These hydrogen bonds occur between the hydrogen atom of the N—H group and the oxygen atom of the carbonyl group (C=O) in adjacent molecules [, , ]. This interaction contributes to the packing of molecules within the crystal structure.
Q3: Are there any similarities in the structural features observed between 2-Chloro-N-(2-chlorophenyl)acetamide and other related acetanilide compounds?
A3: Yes, the bond parameters and overall conformation observed in 2-Chloro-N-(2-chlorophenyl)acetamide are comparable to those found in other acetanilide derivatives like 2-chloro-N-(phenyl)acetamide, N-(2,3-dichlorophenyl)acetamide, and 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide []. This suggests common structural features within this class of compounds.
Q4: Does the presence of bromine in a related compound, 2-Bromo-N-(2-chlorophenyl)acetamide, influence the intermolecular interactions?
A4: Yes, in the crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide, apart from the N—H⋯O hydrogen bonds forming chains, additional interactions are observed. These include weak C—H⋯Cl interactions and notably, Br⋯Br interactions with a distance of 4.3027 (3) Å, which contribute to the formation of column-like structures within the crystal lattice [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







